![molecular formula C28H29N3O3S2 B12032672 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 477331-48-9](/img/structure/B12032672.png)
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl and trimethylphenyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews available literature on its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C26H25N3O4S2
- Molecular Weight : 485.62 g/mol
- Key Functional Groups :
- Benzothieno[2,3-d]pyrimidine core
- Methoxyphenyl substituent
- Sulfanyl linkage
Antimicrobial Activity
Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. A study by demonstrated that thienopyrimidine derivatives showed potent antifungal activity against various strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) as low as 2 μg/mL. The structural similarities suggest that the compound may also possess comparable antifungal properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 4 μg/mL |
Aspergillus niger | 2 μg/mL |
Penicillium chrysogenum | 2 μg/mL |
The mechanism by which these compounds exert their effects is primarily through the inhibition of specific enzymes involved in cell wall synthesis and metabolic pathways. For example, docking studies have shown that thienopyrimidine derivatives can effectively bind to dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in fungi and bacteria . This suggests a potential pathway for the biological activity of the compound.
Study on Antifungal Efficacy
A recent study synthesized a series of thienopyrimidine derivatives and evaluated their antifungal activity against clinically relevant strains. The results indicated that certain derivatives not only inhibited fungal growth but also demonstrated lower toxicity in mammalian cell lines compared to traditional antifungal agents like ketoconazole . This highlights the potential for developing safer alternatives based on the structure of the compound.
Pharmacokinetic Properties
In silico studies have assessed the pharmacokinetic properties of similar compounds using Lipinski’s Rule of Five to predict drug-likeness. The analyzed compounds typically fall within acceptable ranges for absorption and distribution parameters, indicating favorable pharmacokinetic profiles for further development .
Properties
CAS No. |
477331-48-9 |
---|---|
Molecular Formula |
C28H29N3O3S2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O3S2/c1-16-13-17(2)25(18(3)14-16)29-23(32)15-35-28-30-26-24(21-7-5-6-8-22(21)36-26)27(33)31(28)19-9-11-20(34-4)12-10-19/h9-14H,5-8,15H2,1-4H3,(H,29,32) |
InChI Key |
IWMKOWNBSTVXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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